molecular formula C13H18ClN5O2S B7053012 4-(3-chloro-5-cyanopyridin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide

4-(3-chloro-5-cyanopyridin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide

Cat. No.: B7053012
M. Wt: 343.83 g/mol
InChI Key: IQXBWTZKTCBWBY-UHFFFAOYSA-N
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Description

4-(3-chloro-5-cyanopyridin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide is a complex organic compound that features a pyridine ring substituted with chlorine and cyano groups, linked to a piperazine ring via a sulfonamide group

Properties

IUPAC Name

4-(3-chloro-5-cyanopyridin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5O2S/c1-10(2)17-22(20,21)19-5-3-18(4-6-19)13-12(14)7-11(8-15)9-16-13/h7,9-10,17H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXBWTZKTCBWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=N2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-5-cyanopyridin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of the pyridine ring, which is then chlorinated and cyanated to introduce the chlorine and cyano groups. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-5-cyanopyridin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

4-(3-chloro-5-cyanopyridin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-chloro-5-cyanopyridin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloro-5-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
  • N-tert-butyl-1-(3-chloro-5-cyanopyridin-2-yl)pyrrolidine-3-carboxamide

Uniqueness

4-(3-chloro-5-cyanopyridin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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